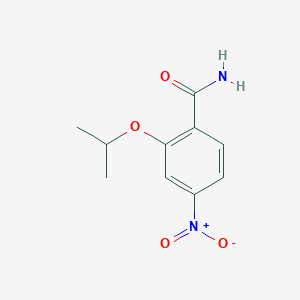

4-Nitro-2-propan-2-yloxybenzamide

Beschreibung

4-Nitro-2-propan-2-yloxybenzamide is a benzamide derivative characterized by a nitro group at the para position (C4) and an isopropyloxy substituent at the ortho position (C2) on the aromatic ring. The nitro group may contribute to electrophilic reactivity, while the isopropyloxy moiety could influence solubility and metabolic stability .

Eigenschaften

IUPAC Name |

4-nitro-2-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6(2)16-9-5-7(12(14)15)3-4-8(9)10(11)13/h3-6H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRWSICXYFITFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The nitro group in 4-nitro-2-propan-2-yloxybenzamide may confer different electronic properties compared to the iodine in 4-IBP or the halogenated aryl groups in BD compounds.

- Biological Relevance : While BD compounds and 4-IBP are associated with σ receptor interactions, the absence of analogous data for 4-nitro-2-propan-2-yloxybenzamide precludes direct pharmacological comparisons.

Nitro-Containing Heterocyclic Compounds

and describe nitrofuran derivatives with potent carcinogenic effects, emphasizing the role of nitro groups in toxicity:

Key Comparisons :

- Structural Divergence : Unlike nitrofurans, 4-nitro-2-propan-2-yloxybenzamide lacks a furan ring, reducing direct structural homology. However, the nitro group remains a shared feature.

- Toxicity Implications : Nitrofurans induce organ-specific tumors (e.g., bladder, liver), but the benzamide scaffold may redirect metabolic activation. For instance, nitrofurans undergo nitro-reduction to reactive intermediates, whereas aromatic nitro groups in benzamides may follow alternative pathways (e.g., cytochrome P450 oxidation).

Research Findings and Mechanistic Insights

Nitro Group Reactivity

- Nitrofuran derivatives () demonstrate that nitro groups are critical for carcinogenicity, likely via enzymatic reduction to genotoxic metabolites .

- Hypothesis for 4-Nitro-2-propan-2-yloxybenzamide: The nitro group’s position on a benzene ring (vs. However, this remains speculative without empirical data.

Substituent-Driven Metabolic Fate

- The isopropyloxy group in 4-nitro-2-propan-2-yloxybenzamide could enhance lipophilicity compared to smaller alkoxy substituents, influencing tissue distribution or excretion routes.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.